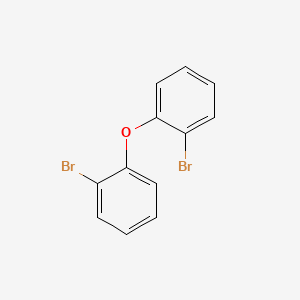

2,2'-Dibromodiphenyl ether

Description

Properties

IUPAC Name |

1-bromo-2-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSKYMHFNWGUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879850 | |

| Record name | BDE-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51452-87-0 | |

| Record name | 2,2'-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051452870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YZU58K4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Bromination of Diphenyl Ether

One of the primary methods for preparing brominated diphenyl ethers, including this compound, is the direct bromination of diphenyl ether. This method involves reacting diphenyl ether with bromine under controlled conditions to achieve selective substitution at the 2 and 2' positions.

- Process Details : Bromination is typically carried out in the absence of catalysts or solvents ("neat" bromination) to improve selectivity and yield. Temperature control is critical to maintain the reaction mixture in a liquid state and to avoid over-bromination or side reactions.

- Purification : After bromination, excess bromine is removed, and the product mixture is subjected to methanol digestion to purify the desired dibromo derivative.

- Advantages : This method yields high purity and high yield of specific isomers such as 4,4'-dibromodiphenyl ether, and by analogy, can be adapted for this compound synthesis with appropriate conditions.

Sandmeyer-Type Reactions Using Diazonium Salts

Early synthetic routes for 2,2'-dibromodiphenyl involved Sandmeyer-type reactions:

- Starting Materials : 2,2'-diaminodiphenyl derivatives are diazotized in acidic medium.

- Reaction with Cuprous Bromide : The diazonium salts react with cuprous bromide in hydrobromic acid, leading to substitution of amino groups by bromine atoms.

- Outcome : This method produces 2,2'-dibromodiphenyl, although yields may be moderate and side products such as carbazole can form.

- Historical Context : This approach was documented as early as 1911 and remains a reference for halogenated diphenyl synthesis.

O-Arylation of Brominated Phenols

Another synthetic approach involves the O-arylation of brominated phenols:

- Method : Brominated phenols are coupled via O-arylation reactions using symmetrical or unsymmetrical diaryl ethers as intermediates.

- Application : This method is useful for congener-specific PBDE synthesis, including this compound, allowing better control over substitution patterns.

- Research Findings : This method has been developed to produce authentic reference standards for environmental and toxicological studies.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield & Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Bromination | Diphenyl ether | Bromine, neat conditions, temperature control | High yield, high purity | Simple, scalable, selective | Requires careful temperature control |

| Sandmeyer Reaction | 2,2'-Diaminodiphenyl | Cuprous bromide, hydrobromic acid, diazotization | Moderate yield | Classic method, well-established | Side products (carbazole), moderate yield |

| O-Arylation of Brominated Phenols | Brominated phenols | Symmetrical/unsymmetrical diaryl ethers | High specificity | Congener-specific synthesis | More complex, multi-step |

| Acetylation & Oxidation (related) | Phenyl ether derivatives | Acetyl chloride, AlCl3, boric acid, H2O2, THF | High yield (70-90%) | Useful for functionalized ethers | Multi-step, not direct for dibromo |

Detailed Research Findings

Direct Bromination : The "neat" bromination process described in EP0341295A1 demonstrates that 4,4'-dibromodiphenyl ether can be produced in high purity and yield without catalysts or solvents by carefully controlling bromine stoichiometry and temperature. This process can be adapted for this compound by adjusting reaction parameters to favor substitution at the 2,2' positions.

Sandmeyer Reaction : The early 20th-century study shows that 2,2'-dibromodiphenyl can be synthesized from 2,2'-diaminodiphenyl via diazotization and cuprous bromide treatment. However, the reaction tends to produce carbazole as a major side product, limiting yield and complicating purification.

O-Arylation : Stockholm University research emphasizes the synthesis of congener-specific PBDEs, including this compound, via O-arylation of brominated phenols. This method allows the production of authentic standards for environmental analysis, highlighting its importance in research despite synthetic complexity.

Summary Table of Key Data

| Parameter | Direct Bromination | Sandmeyer Reaction | O-Arylation Method |

|---|---|---|---|

| Typical Yield | >85% | Moderate (~50-70%) | High (varies by congener) |

| Purity | High (>95%) | Moderate | High |

| Reaction Time | Few hours | Several hours to days | Variable |

| Temperature | Controlled (liquid state) | 0-25°C (diazotization) | Room temperature to reflux |

| Side Products | Minimal | Carbazole, other byproducts | Minimal |

| Scalability | High | Moderate | Moderate to low |

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromodiphenyl ether undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form dibromodiphenyl ether derivatives with different functional groups.

Reduction Reactions: The bromine atoms can be reduced to form diphenyl ether.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of various substituted diphenyl ethers.

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Formation of diphenyl ether.

Scientific Research Applications

2,2’-Dibromodiphenyl ether has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of polybrominated diphenyl ethers in various chemical reactions.

Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.

Medicine: Studied for its potential use in developing flame-retardant materials for medical devices.

Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment

Mechanism of Action

The mechanism by which 2,2’-dibromodiphenyl ether exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong bonds with these targets, leading to inhibition or modification of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s flame-retardant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

- Vapor Pressure: The substitution pattern significantly impacts vapor pressure. For example, 4,4'-dibromodiphenyl ether (BDE-15) has a subcooled vapor pressure ~10× lower than 4-bromodiphenyl ether (BDE-3) at 298.15 K .

- Hydrophobicity: Octanol-water partition coefficients (log Kow) for di-BDEs range from 4.8–5.5, with ortho-substituted congeners like 2,2'-dibromodiphenyl ether expected to exhibit slightly lower log Kow values compared to para-substituted isomers due to reduced molecular symmetry .

Environmental Degradation and Biotransformation

- Degradation Pathways: Reductive Debromination: this compound is susceptible to reductive debromination in anaerobic environments, yielding mono-BDEs and diphenyl ether. However, degradation rates are slower than tetra- or hexa-BDEs. For instance, BDE-47 (2,2',4,4'-tetra) has a half-life of ~60 days in biomimetic systems, while di-BDEs like this compound may persist longer . Oxidative Hydroxylation: Hydroxylated metabolites, such as 2'-OH-BDE-7, have been identified as oxidative products of BDE-47 degradation, suggesting similar pathways for di-BDEs . Microbial Transformation: Sphingomonas sp. Ortho-substituted di-BDEs like this compound may exhibit distinct microbial interactions .

Toxicity and Ecological Impact

- Antioxidant Enzyme Disruption : Dibromodiphenyl ethers (unspecified isomers) significantly inhibit superoxide dismutase (SOD) and catalase activity in aquatic organisms like Gadus macrocephalus. The LC₅₀ for di-BDEs is higher than tetra- and deca-BDEs, indicating lower acute toxicity but greater chronic oxidative stress .

- For example, 4,4'-dibromodiphenyl ether (BDE-15) was detected in indoor air at 15.9 pg/m³, highlighting its environmental prevalence .

Comparative Data Table

Biological Activity

2,2'-Dibromodiphenyl ether (DBDPE) is a brominated flame retardant that has garnered attention due to its widespread use and potential biological effects. As a member of the diphenyl ether family, it is structurally similar to other brominated compounds, which have been studied for their toxicity and environmental persistence. This article reviews the biological activity of DBDPE, focusing on its toxicological profile, mechanisms of action, and implications for human health and the environment.

- Chemical Formula : C₁₂H₈Br₂O

- Molecular Weight : 295.00 g/mol

- CAS Number : 84-66-2

Toxicological Profile

DBDPE's biological activity has been investigated through various studies, revealing several key findings regarding its toxicity:

- Acute Toxicity : DBDPE exhibits low acute toxicity in laboratory animals. Studies indicate that it is not a skin or eye irritant and does not cause skin sensitization .

- Chronic Effects : Chronic exposure studies have shown that DBDPE can induce liver enlargement and metabolic enzyme induction at relatively low doses in rodents .

- Developmental Toxicity : Research indicates that exposure during pregnancy can lead to developmental effects in offspring, including neurobehavioral changes and alterations in reproductive organ development . A study on pregnant rats revealed significant effects on thyroid hormone levels, which correlated with developmental issues in pups .

- Endocrine Disruption : DBDPE has been implicated as an endocrine disruptor. It affects steroidogenic enzyme activity, particularly aromatase (CYP19), which is crucial for estrogen synthesis . This disruption may have implications for reproductive health in both wildlife and humans.

- Bioaccumulation : DBDPE has shown potential for bioaccumulation in aquatic organisms. A study on crucian carp indicated significant tissue distribution and biotransformation of the compound, raising concerns about its persistence in the food chain .

The mechanisms through which DBDPE exerts its biological effects are still being elucidated. Some proposed mechanisms include:

- Oxidative Stress : DBDPE may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Hormonal Modulation : By interfering with hormonal pathways, particularly those related to thyroid hormones and sex steroids, DBDPE can disrupt normal physiological functions.

Case Study 1: Developmental Impact in Rodents

A study conducted on pregnant rats demonstrated that exposure to DBDPE resulted in decreased thyroxine levels, leading to developmental abnormalities in the offspring. The lowest observed effect level was at a dose of 0.06 mg/kg body weight .

Case Study 2: Aquatic Toxicity

Research on crucian carp highlighted the bioaccumulation potential of DBDPE. The study found significant tissue concentrations after exposure, suggesting risks not only to fish but also to predators higher up the food chain .

Data Tables

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 2,2'-dibromodiphenyl ether in environmental matrices?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with isotope dilution for precise quantification. For structural elucidation, employ FT-IR, Raman spectroscopy, and NMR (¹H and ¹³C) to confirm congener-specific features. Reference standards (e.g., 50 µg/mL in isooctane) are critical for calibration and method validation .

- Data : GC-MS detection limits for PBDEs typically range from 0.01 to 0.1 ng/g in sediment samples, with recovery rates of 80–110% under optimized conditions .

Q. How does this compound persist and bioaccumulate in aquatic ecosystems?

- Methodology : Monitor sediment and biota (e.g., fish, invertebrates) using lipid-normalized concentration measurements. Assess bioaccumulation factors (BAFs) and biomagnification trends across trophic levels.

- Findings : PBDEs, including dibrominated congeners, exhibit log Kow values of 5–7, favoring accumulation in fatty tissues. In Swedish pike, PBDE levels plateaued in the 1990s but remain detectable due to environmental persistence .

Q. What are the primary toxicity endpoints associated with this compound in model organisms?

- Methodology : Conduct in vivo studies on rodents or aquatic species (e.g., Gadus macrocephalus) to evaluate hepatotoxicity, thyroid disruption, and developmental effects. Use dose-response models to determine LOAEL/NOAEL values.

- Findings : Dibromodiphenyl ethers show higher acute toxicity (LC50 = 2.1 mg/L in fish) compared to higher-brominated congeners like BDE-209 (LC50 = 15.4 mg/L) . Thyroid hormone disruption occurs at doses ≥1 mg/kg/day in rodents .

Advanced Research Questions

Q. What degradation pathways dominate for this compound in anaerobic environments?

- Methodology : Use anaerobic sediment microcosms or biomimetic systems (e.g., zero-valent iron) to study reductive debromination. Identify metabolites via GC-MS or LC-QTOF.

- Findings : Reductive debromination of BDE-209 produces lower-brominated congeners (e.g., nona- to hexa-BDEs) with half-lives >10 years in sediment. Hydroxylated products (e.g., 2'-OH-BDE-7) are observed in oxidative pathways .

Q. What challenges arise in congener-specific analysis of this compound?

- Methodology : Optimize chromatographic separation using DB-5HT or equivalent columns to resolve co-eluting isomers. Validate with certified reference materials (CRMs).

- Challenges : Co-elution with 2,4- or 3,3'-dibromodiphenyl ether requires high-resolution MS/MS or orthogonal techniques (e.g., ion mobility spectrometry). Matrix effects in biological samples necessitate rigorous cleanup .

Q. How do humic acids and pH influence the solubility and mobility of this compound?

- Methodology : Perform batch equilibrium experiments with humic acid (HA)-metal complexes (e.g., HA-Cu) across pH gradients. Measure solubility enhancements via UV-Vis or fluorescence quenching.

- Findings : HA increases BDE-15 solubility by 3–5× at pH 6–8, with Cu²⁺ enhancing binding via π-cation interactions. This impacts bioavailability in soil-water systems .

Q. Can microbial consortia from contaminated sites degrade this compound?

- Methodology : Enrich anaerobic microbes from PBDE-contaminated sediments. Track debromination using qPCR (e.g., Dehalococcoides spp.) and metabolite profiling.

- Findings : Dehalococcoides and Desulfitobacterium spp. preferentially cleave para-bromines, producing ortho-substituted intermediates. Degradation rates correlate with bromine substitution levels .

Q. How does the toxicity of this compound compare to other PBDEs in marine organisms?

- Methodology : Compare LC50 values across PBDE congeners using standardized OECD guidelines. Assess oxidative stress biomarkers (e.g., SOD, CAT) and genotoxicity endpoints.

- Findings : this compound exhibits higher acute toxicity (LC50 = 2.1 mg/L) than BDE-47 (LC50 = 5.8 mg/L) in fish, likely due to enhanced membrane permeability .

Q. What computational models predict the environmental partitioning of this compound?

- Methodology : Apply QSPR models or EPI Suite to estimate log Kow, Henry’s law constants, and soil organic carbon-water partitioning (KOC). Validate with experimental data.

- Data : Predicted log Kow for this compound is ~5.8, indicating moderate hydrophobicity and preferential partitioning into sediments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.